4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid
Description
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-(5,8-diacetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |
InChI |
InChI=1S/C20H19N3O6/c1-10(24)21-13-6-12-7-14(22-11(2)25)9-16-18(12)15(8-13)19(28)23(20(16)29)5-3-4-17(26)27/h6-9H,3-5H2,1-2H3,(H,21,24)(H,22,25)(H,26,27) |
InChI Key |
BMGFLVVATOQHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=C(C=C3C(=O)N(C2=O)CCCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Core Benzo[de]isoquinoline-1,3-dione
A common approach involves refluxing 3-hydroxy-1,8-naphthalic anhydride with 3-aminopiperidine-2,6-dione in tetrahydrofuran (THF) with triethylamine as a base. This reaction proceeds over several days (e.g., 5 days reflux) to yield the benzo[de]isoquinoline-1,3-dione intermediate with high yield (~95%) as a solid precipitate. The product is isolated by acidification and filtration.
Introduction of Butanoic Acid Side Chain
The butanoic acid moiety can be introduced by nucleophilic substitution reactions on a halogenated intermediate or by coupling reactions. For example, a 4-fluoroisoindoline-1,3-dione derivative can be reacted with tert-butyl (4-aminobutyl)carbamate in dimethyl sulfoxide (DMSO) with diisopropylethylamine (DIEA) at elevated temperature (around 120 °C) to yield an intermediate bearing the protected butanoic acid side chain. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the free amine, which can be further converted to the acid.
Acetamido Group Installation
Acetamido groups at positions 5 and 8 are typically introduced by acetylation of the corresponding amino groups on the aromatic ring. This can be achieved by reacting the amino-substituted intermediate with acetic anhydride or acetyl chloride under controlled conditions to yield the diacetamido derivative.
Coupling and Final Functionalization
The final compound is often obtained by coupling the benzo[de]isoquinoline-1,3-dione core with the butanoic acid side chain via amide bond formation using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA in DMF at room temperature. Purification is typically performed by preparative high-performance liquid chromatography (prep-HPLC) to yield the pure product.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Core formation | 3-hydroxy-1,8-naphthalic anhydride + 3-aminopiperidine-2,6-dione, THF, triethylamine, reflux 5 days | 95 | Green precipitate forms, isolated by filtration |
| Side chain attachment | 4-fluoroisoindoline-1,3-dione + tert-butyl (4-aminobutyl)carbamate, DMSO, DIEA, 120 °C, 30 min | - | Intermediate formation |
| Deprotection | TFA/DCM (1:1), room temp, 1 h | Quantitative | Removal of Boc protecting group |
| Acetamido group acetylation | Acetic anhydride or acetyl chloride, standard acetylation conditions | - | Converts amines to acetamido groups |
| Final coupling | Benzo[de]isoquinoline derivative + butanoic acid derivative, HATU, DIEA, DMF, room temp, 10 min | 60 | Purified by prep-HPLC |
Analytical Characterization
- LC/MS : Molecular ion peaks consistent with calculated mass (e.g., [M+H]+ at 325.1 for core intermediates).
- [^1H NMR (500 MHz, DMSO-d6)](pplx://action/followup) : Characteristic signals include amide NH protons (~10.9 ppm), aromatic protons (7.7–8.4 ppm), methylene protons of the butanoic acid side chain (2.5–4.2 ppm).
- Purity : Confirmed by prep-HPLC and mass spectrometry.
Summary of Research Findings
The synthetic approach to 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid involves robust and reproducible steps:
- The initial formation of the benzo[de]isoquinoline-1,3-dione core is high yielding and scalable.
- Side chain introduction via nucleophilic substitution and coupling reactions proceeds efficiently under mild to moderate conditions.
- Protection and deprotection strategies (e.g., Boc group) facilitate selective functionalization.
- Acetamido groups are introduced by straightforward acetylation.
- The final product is purified to high purity using chromatographic techniques.
This methodology is supported by detailed experimental data and spectral analysis, providing a reliable route for the preparation of this compound for further pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid involves its interaction with specific molecular targets. The acetamido and dioxo groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Benzo[DE]isoquinoline Cores
Cholinesterase Inhibitors (7b-C9 and 7b-C10)
Compounds 7b-C9 and 7b-C10 () share the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group but differ in alkyl chain length (C9 vs. C10) and substituents. These bipharmacophoric inhibitors target cholinesterases, with yields of 95% and 93%, respectively. The quaternary ammonium groups and dihydroisoxazole substituents enhance their binding to enzyme active sites, contrasting with the target compound’s butanoic acid chain, which may prioritize solubility over cationic interactions .
Organotin(IV) Carboxylates
Organotin derivatives based on 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid () demonstrate luminescent and antitumor properties. The tin(IV) center coordinates with carboxylate groups, enabling applications in material science and oncology.
Benzimidazole Derivatives (Compound 7, )
Compound 7 in incorporates a benzimidazole core with a butanoate ester. While structurally distinct from the target compound, the butanoate group highlights the role of side-chain length in modulating reactivity and bioavailability. The target’s free carboxylic acid group may offer superior hydrolytic stability compared to ester derivatives .
Comparative Physicochemical and Pharmacological Data
Biological Activity
4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the research findings related to its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzo[de]isoquinoline derivatives, which are known for their diverse biological activities. The structural features include:
- Amino groups : Contributing to its interaction with biological targets.
- Dioxo groups : Implicated in binding interactions with enzymes and receptors.
Research indicates that derivatives of benzo[de]isoquinoline can act as selective inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The inhibition of these targets leads to bacterial cell death, making these compounds potential candidates for antibacterial agents .
Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro assays demonstrated that these compounds effectively inhibit the growth of various bacterial strains.
- The mechanism involves binding to DNA and disrupting the normal function of topoisomerases .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of this compound in modulating neurochemical pathways:
- Monoamine oxidase (MAO) inhibition : Certain derivatives showed promising results in inhibiting MAO-B and butyrylcholinesterase (BuChE), which are important in the treatment of Alzheimer's disease .
- Blood-brain barrier penetration : Compounds similar to this compound have demonstrated good penetration through the blood-brain barrier (BBB), enhancing their potential as neuroprotective agents .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of benzo[de]isoquinoline derivatives against common pathogens. The results indicated that:
- Compound 4g displayed an IC50 value of 14.80 μM against MAO-B, demonstrating significant inhibitory activity compared to standard drugs .
- The structure-activity relationship (SAR) revealed that modifications at specific positions on the benzothiazole ring enhanced antibacterial potency.
Study 2: Neuroprotective Potential
In another study focusing on neurodegenerative models:
- Compounds were tested for their effects on reducing immobility time in forced swim tests (FST), indicating antidepressant-like effects.
- Notably, compound 4g significantly reduced immobility time, suggesting its potential role in treating depression associated with neurodegenerative diseases .
Data Summary
| Activity Type | Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Antibacterial | 4g | 14.80 | Effective against MAO-B; significant growth inhibition |
| Neuroprotective | 4g | Not specified | Reduces immobility time in FST; BBB penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
